Ethyl 2-(pyrrolidin-3-yl)acetate
Description
Significance of Pyrrolidine (B122466) Derivatives in Contemporary Organic Chemistry
Pyrrolidine derivatives are of immense interest in modern organic chemistry due to their widespread presence in approved drugs and their utility as key intermediates in the synthesis of complex molecules. nih.gov The non-planar, sp³-hybridized nature of the pyrrolidine ring provides a three-dimensional scaffold that is highly sought after in drug design to effectively explore pharmacophore space. nih.gov This structural feature, coupled with the potential for stereoisomerism at its carbon centers, allows for the precise spatial arrangement of substituents, which can profoundly influence a molecule's biological activity by modulating its interaction with protein targets. nih.goviucr.org
The applications of pyrrolidine derivatives are diverse, ranging from their use as organocatalysts to their incorporation into a wide spectrum of therapeutic agents, including those with anticancer, antiviral, antidiabetic, and anti-inflammatory properties. nih.goviucr.orgfrontiersin.org For instance, proline and its derivatives have been instrumental in the development of asymmetric organocatalysis, a powerful tool for the enantioselective construction of complex molecules. mdpi.comnih.gov Furthermore, the pyrrolidine motif is a key structural component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.govfrontiersin.org
Strategic Importance of Acetate (B1210297) Functionality within Pyrrolidine Frameworks
The incorporation of an acetate group, specifically an ethyl acetate moiety, onto the pyrrolidine scaffold, as seen in "Ethyl 2-(pyrrolidin-3-yl)acetate," introduces a versatile functional handle that is of significant strategic importance in organic synthesis. The ester group can be readily transformed into a variety of other functional groups, such as carboxylic acids, amides, alcohols, and aldehydes, through well-established chemical transformations. This chemical versatility allows for the facile diversification of the pyrrolidine scaffold, enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies in drug discovery.
For example, the hydrolysis of the ethyl ester to the corresponding carboxylic acid provides a key intermediate for amide bond formation, a common linkage in many pharmaceutical compounds. The direct introduction of an aryl acetate functionality into a pyrrolidine ring through C-H functionalization has been demonstrated as an attractive strategy from a pharmaceutical perspective, as many biologically active molecules possess related structural features. acs.org This approach underscores the value of the acetate group as a precursor to more complex and pharmaceutically relevant structures. acs.org
Historical and Current Perspectives on Pyrrolidine Ring Construction Methodologies
The construction of the pyrrolidine ring has been a subject of intense research for decades, leading to the development of a multitude of synthetic strategies. These methods can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring and the de novo construction of the ring from acyclic precursors. mdpi.com
Historically, many syntheses of substituted pyrrolidines have relied on readily available chiral pool starting materials like proline and 4-hydroxyproline (B1632879). mdpi.com These natural amino acids provide a convenient and stereochemically defined entry point to a wide range of pyrrolidine derivatives.
In recent years, a number of innovative and efficient methods for pyrrolidine ring synthesis have emerged. One of the most powerful and widely used strategies is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene or alkyne. osaka-u.ac.jpresearchgate.net This method allows for the rapid and often stereoselective construction of highly substituted pyrrolidines.
Other contemporary approaches include:
Intramolecular cyclization reactions: These methods involve the cyclization of a linear precursor containing both a nitrogen nucleophile and an electrophilic center, such as through hydroamination or C-H amination. osaka-u.ac.jporganic-chemistry.org
Catalytic asymmetric synthesis: The development of chiral catalysts has enabled the enantioselective synthesis of pyrrolidines from achiral starting materials, providing access to specific stereoisomers with high optical purity. mdpi.comrsc.orgrsc.org This includes catalytic asymmetric deprotonation followed by ring expansion. acs.org
Ring contraction of pyridines: A more recent and novel approach involves the photochemical ring contraction of readily available pyridines to afford functionalized pyrrolidine derivatives. osaka-u.ac.jpresearchgate.net
These diverse methodologies provide organic chemists with a powerful toolkit to access a wide array of pyrrolidine scaffolds, including those bearing acetate functionalities, for applications in various fields of chemical science.
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl 2-pyrrolidin-3-ylacetate |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)5-7-3-4-9-6-7/h7,9H,2-6H2,1H3 |
InChI Key |
MNTGUDCHRPBCJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCNC1 |
Origin of Product |
United States |
Stereochemical Control in the Synthesis of Ethyl 2 Pyrrolidin 3 Yl Acetate and Analogous Pyrrolidine Derivatives
Diastereoselective Synthetic Pathways for Pyrrolidine (B122466) Stereoisomers
The creation of specific stereoisomers of substituted pyrrolidines often relies on diastereoselective reactions, where a chiral center in the starting material or a reagent influences the formation of a new stereocenter. A variety of methods have been developed to achieve high diastereoselectivity in the synthesis of pyrrolidine rings.
One powerful strategy is the [3+2] cycloaddition reaction between azomethine ylides and alkenes. acs.org This method allows for the simultaneous formation of up to four stereogenic centers with a high degree of control. acs.org For instance, the reaction of N-tert-butanesulfinylazadienes with azomethine ylides, catalyzed by Ag2CO3, yields densely substituted pyrrolidines with excellent regio- and diastereoselectivities. acs.org The stereochemical outcome is often directed by the configuration of the sulfinyl group. acs.org
Another approach involves the tandem aza-Cope rearrangement–Mannich cyclization. Lewis acid catalysis, for example with BF3•OEt2, has been shown to produce acyl pyrrolidines with exclusive formation of the trans isomer. emich.edu This method is notable for its ability to convert a mixture of starting material diastereomers into a single pyrrolidine diastereomer. emich.edu
Furthermore, diastereoselective synthesis can be achieved through nucleophilic additions to chiral precursors. For example, the addition of silyl-substituted organolithium compounds to chiral sulfinimines, followed by intramolecular cyclization, produces N-protected pyrrolidines with high yields and excellent diastereoselectivity. nih.gov Reductive amination procedures have also been optimized to provide pyrrolidinone-containing dipeptide analogues with high diastereoselectivity. nih.gov
| Method | Key Features | Stereoselectivity | Reference |
| [3+2] Cycloaddition | Ag2CO3 catalyzed reaction of N-tert-butanesulfinylazadienes and azomethine ylides. | High to excellent diastereomeric ratios. | acs.org |
| Aza-Cope–Mannich Cyclization | Lewis acid-catalyzed rearrangement of oxazolidines. | Exclusively trans isomers. | emich.edu |
| Nucleophilic Addition/Cyclization | Addition of organolithium reagents to chiral sulfinimines. | Excellent diastereoselectivity. | nih.gov |
| Reductive Amination | Two-step procedure for pyrrolidinone-containing dipeptides. | Excellent diastereoselectivity. | nih.gov |
Enantioselective Approaches for Chiral Pyrrolidine Esters
Achieving enantioselectivity in the synthesis of chiral pyrrolidine esters like Ethyl 2-(pyrrolidin-3-yl)acetate is crucial for their application in pharmaceuticals and as chiral building blocks. Two primary strategies dominate this field: the use of chiral auxiliaries and asymmetric catalysis.
Utilization of Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is removed. Oxazolidinones, popularized by David A. Evans, are a classic example of chiral auxiliaries used in asymmetric synthesis. wikipedia.org They can be employed in reactions like alkylations and aldol (B89426) reactions to set the absolute stereochemistry of new stereocenters. wikipedia.org
In the context of pyrrolidine synthesis, chiral auxiliaries derived from amino acids, such as (R)-phenylglycinol, have been used to direct the diastereoselective additions of Grignard reagents to imines and 1,3-oxazolidines, ultimately leading to stereopure trans-disubstituted pyrrolidines. acs.org The chiral auxiliary guides the approach of the nucleophile to a specific face of the electrophile, thereby controlling the stereochemical outcome. acs.org
Asymmetric Catalysis with Chiral Ligands
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. This is often achieved by using a metal complex with a chiral ligand. nih.gov
A variety of chiral ligands have been developed for the asymmetric synthesis of pyrrolidines. For example, silver(I) catalysts combined with distinct chiral ligand systems can achieve stereodivergent [3 + 2] cycloadditions of iminoesters with α-substituted acrylates, providing access to either exo- or endo-pyrrolidines with high yields and excellent diastereo- and enantioselectivities. organic-chemistry.org
Furthermore, an efficient strategy for the asymmetric synthesis of pyrrolidines with adjacent stereocenters involves a "memory of chirality" intramolecular SN2' reaction of α-amino ester enolates. This method allows for the creation of stereochemically enriched pyrrolidines in a single step, with the stereochemical information transferred from a single chiral center in the substrate. nih.gov
| Approach | Example | Key Principle | Reference |
| Chiral Auxiliary | (R)-phenylglycinol directed Grignard addition. | The auxiliary blocks one face of the reactant, forcing the reaction to occur on the other face. | acs.org |
| Asymmetric Catalysis | Ag(I) with chiral phosphine (B1218219) ligands in [3+2] cycloadditions. | The chiral ligand creates a chiral environment around the metal center, influencing the stereochemical outcome of the reaction. | organic-chemistry.org |
| Memory of Chirality | Intramolecular SN2' reaction of α-amino ester enolates. | A transient chiral enolate intermediate retains the stereochemical information of the starting material. | nih.gov |
Regioselective Considerations in Pyrrolidine Ring Formation
Regioselectivity, the control of where a reaction occurs on a molecule, is a critical aspect of pyrrolidine synthesis, particularly when aiming for specific substitution patterns. For instance, in the synthesis of 3-substituted pyrrolidines, controlling the position of the substituent on the pyrrolidine ring is essential.
One strategy to control regioselectivity is through the use of directing groups. In the synthesis of 1-aryl-3,4,5-substituted pyrazoles, which can be considered structural analogs of substituted pyrrolidines, the choice of solvent was found to be crucial in directing the regioselectivity of the condensation reaction between 1,3-diketones and arylhydrazines. organic-chemistry.org Aprotic solvents with strong dipole moments significantly improved the regioselectivity. organic-chemistry.org
In the context of pyrrolidine synthesis, ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols have been developed to produce various substituted pyrroles with high regioselectivity. acs.org This method's success lies in the ability of the catalyst system to control the sequence of bond formations.
Furthermore, the formation of the pyrrolidine ring itself can be directed. For example, a Lewis acid-catalyzed aza-Cope rearrangement–Mannich cyclization has been shown to be highly diastereoselective, producing exclusively the trans-acyl pyrrolidines. emich.edu This regiochemical and stereochemical control is a powerful tool in the synthesis of complex pyrrolidine structures.
Strategies for Controlling Multiple Contiguous Stereocenters
The synthesis of pyrrolidines with multiple contiguous stereocenters presents a significant challenge due to the potential for a large number of stereoisomers. Several strategies have been developed to address this, often involving sequential or one-pot reactions that build up the stereochemical complexity in a controlled manner.
One powerful method is the 1,3-dipolar cycloaddition of azomethine ylides, which can generate up to four stereogenic centers in a single step with high control. acs.org By carefully choosing the starting materials and catalyst, specific stereochemical outcomes can be favored. For instance, the use of a chiral N-tert-butanesulfinyl group on a 1-azadiene directs the diastereoselective formation of densely substituted pyrrolidines. acs.org
Another approach involves a "memory of chirality" assisted intramolecular SN2' reaction. This strategy has been successfully employed to synthesize pyrrolidines with vicinal quaternary-tertiary or quaternary-quaternary stereocenters with excellent diastereoselectivity and enantioselectivity. nih.gov The key to this method is the transfer of stereochemical information from a single chiral center in the substrate to the newly formed stereocenters. nih.gov
Sequential SN2 displacements also offer a route to stereocontrolled synthesis. For example, reacting a chiral glycerol-derived bistriflate with an aminosulfone can lead to 2,5-disubstituted pyrrolidines through two sequential and stereospecific SN2 reactions, including the cyclization step. acs.org
| Strategy | Description | Key Advantage | Reference |
| 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with alkenes. | Can create up to four stereocenters in one step with high control. | acs.org |
| Memory of Chirality | Intramolecular SN2' reaction of α-amino ester enolates. | Efficiently transfers stereochemical information from a single chiral center. | nih.gov |
| Sequential SN2 Displacements | Stepwise substitution reactions to build the pyrrolidine ring. | Allows for the controlled introduction of substituents with defined stereochemistry. | acs.org |
Analysis of Stereochemical Fidelity and Optical Purity in Synthetic Sequences
Ensuring the stereochemical integrity and determining the optical purity of the synthesized pyrrolidine derivatives are critical final steps in any stereoselective synthesis. Several analytical techniques are employed to verify the success of the synthetic strategy.
High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and powerful method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. This technique allows for the quantification of each enantiomer in a mixture.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral solvating agents or by converting the enantiomers into diastereomers with a chiral derivatizing agent, can also be used to determine enantiomeric purity. Two-dimensional NMR techniques, such as NOESY, are invaluable for determining the relative stereochemistry of diastereomers by observing through-space interactions between protons. nih.gov
Finally, X-ray crystallography provides unambiguous proof of the absolute and relative stereochemistry of a crystalline compound. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined.
The development of efficient synthetic routes that yield enantioenriched products is a continuous effort. For example, a one-pot, four-step protocol for the synthesis of silyl-substituted pyrrolidines resulted in excellent diastereoselectivity, and the trimethylsilyl (B98337) derivative showed remarkable efficiency in transferring its stereochemical information, leading to up to 99% ee in subsequent reactions. nih.gov
Advanced Spectroscopic and Chromatographic Characterization in Synthetic Organic Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Ethyl 2-(pyrrolidin-3-yl)acetate. Both ¹H and ¹³C NMR would be employed to map the connectivity of atoms within the molecule.
In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to the different sets of non-equivalent protons. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The protons on the pyrrolidine (B122466) ring and the acetate's methylene group would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The chemical shifts of these protons are influenced by their local electronic environment.
¹³C NMR spectroscopy provides complementary information by identifying all unique carbon atoms in the molecule. The carbonyl carbon of the ester group would appear at the downfield end of the spectrum (typically 170-180 ppm). The carbons of the ethyl group and the pyrrolidine ring would each have characteristic chemical shifts, allowing for a complete carbon skeleton assignment. While specific experimental data for this compound is not widely published, theoretical chemical shift values can be predicted based on the analysis of similar structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl CH₃ | ~1.2 | ~14 |
| Ethyl CH₂ | ~4.1 | ~60 |
| Acetate (B1210297) CH₂ | ~2.4 | ~38 |
| Pyrrolidine CH (C3) | ~2.8 | ~35 |
| Pyrrolidine CH₂ (C2) | ~3.0, ~2.6 | ~45 |
| Pyrrolidine CH₂ (C4) | ~1.8, ~1.6 | ~25 |
| Pyrrolidine CH₂ (C5) | ~3.1, ~2.7 | ~52 |
| Carbonyl C=O | - | ~172 |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₅NO₂), high-resolution mass spectrometry (HRMS) would be utilized to confirm its molecular formula by providing a highly accurate mass measurement. The expected monoisotopic mass is approximately 157.1103 g/mol .
In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed, along with characteristic fragmentation patterns. These fragments provide valuable structural information. For instance, the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl acetate moiety could lead to prominent fragment ions. Analysis of these fragmentation pathways helps to piece together the molecule's structure, corroborating the findings from NMR spectroscopy. The hydrochloride salt of the compound, this compound hydrochloride (C₈H₁₆ClNO₂), would have a molecular weight of approximately 193.67 g/mol . hmdb.casigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Chiral Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates and active ingredients. For this compound, a reversed-phase HPLC method would typically be developed to separate the main compound from any impurities arising from the synthesis or degradation. A C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would likely be employed. The purity of the sample is determined by comparing the peak area of the main compound to the total area of all observed peaks.
Furthermore, since this compound possesses a chiral center at the C3 position of the pyrrolidine ring, it can exist as a pair of enantiomers, (R)- and (S)-Ethyl 2-(pyrrolidin-3-yl)acetate. Chiral HPLC is essential for separating and quantifying these enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. The development of a robust chiral HPLC method is crucial for controlling the stereochemical purity of the final product, as different enantiomers can have distinct pharmacological activities. The separation of chiral pyrrolidine derivatives is a well-established field, suggesting that a suitable method for this compound could be readily developed. nih.gov
Table 2: Illustrative HPLC and Chiral HPLC Method Parameters
| Parameter | Purity Analysis (Reversed-Phase) | Chiral Separation |
| Column | C18, 4.6 x 150 mm, 5 µm | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Heptane/Isopropanol with a modifier |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry | UV at 220 nm or Polarimetry |
| Column Temp. | Ambient or controlled (e.g., 30 °C) | Controlled (e.g., 25 °C) |
X-ray Crystallography for Definitive Absolute Stereochemistry Determination
While NMR, MS, and HPLC provide compelling evidence for the structure and purity of this compound, X-ray crystallography offers the most definitive and unambiguous determination of its three-dimensional structure, including its absolute stereochemistry. This technique requires a single, high-quality crystal of the compound.
If a suitable crystal of one of the enantiomers of this compound or its salt can be grown, X-ray diffraction analysis can provide precise measurements of bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice. This allows for the unequivocal assignment of the (R) or (S) configuration at the chiral center. While no published crystal structure for this compound was found, this technique remains the gold standard for absolute stereochemistry determination in synthetic organic chemistry. sigmaaldrich.com
Applications As Synthetic Intermediates and Precursors in Complex Molecule Synthesis
Precursors to Pyrrolidine-Based Natural Products and Alkaloids
The pyrrolidine (B122466) motif is a common feature in a vast number of natural products and alkaloids, many of which exhibit significant biological activity. nih.govnih.gov Ethyl 2-(pyrrolidin-3-yl)acetate provides a convenient starting point for the synthesis of these complex natural molecules. The pyrrolidine ring can be strategically functionalized, and the ethyl acetate (B1210297) group can be modified or used to introduce additional complexity.
For instance, the synthesis of various pyrrolidine and pyrrolidinone-containing alkaloids has been achieved using pyrrole-based approaches, highlighting the utility of such precursors in constructing intricate molecular frameworks. nih.gov The stereoselective synthesis of pyrrolidines is of particular importance, as the biological activity of many natural products is dependent on their specific stereochemistry. organic-chemistry.org Methods for the asymmetric synthesis of pyrrolidine derivatives, often starting from precursors like proline or hydroxyproline, are well-established and can be adapted for use with this compound. nih.gov The development of novel synthetic strategies, such as ring-contraction of pyridines, offers alternative pathways to access functionalized pyrrolidine skeletons from readily available starting materials. osaka-u.ac.jp
Building Blocks for Pyrrolidine-Fused and Spirocyclic Heterocyclic Systems
The reactivity of the pyrrolidine ring in this compound allows for its incorporation into more complex fused and spirocyclic heterocyclic systems. These structural motifs are of great interest in medicinal chemistry due to their three-dimensional nature, which can lead to enhanced binding affinity and selectivity for biological targets.
One common approach to constructing these systems is through 1,3-dipolar cycloaddition reactions. nih.gov Azomethine ylides generated from pyrrolidine derivatives can react with various dipolarophiles to yield highly functionalized pyrrolidine-fused heterocycles. For example, a regio- and diastereoselective synthesis of heptacyclic pyrrolo[2,1-a]isoquinolines has been developed using this methodology. thieme.de
Spirocyclic systems containing a pyrrolidine ring are also accessible using this compound as a starting material. The synthesis of spiro[pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole] frameworks has been achieved via multicomponent 1,3-dipolar cycloaddition reactions. ua.es Similarly, spiro[oxindole-3,2'-pyrrolidine] derivatives can be constructed through reactions involving azomethine ylides and isatins. researchgate.net The development of catalytic asymmetric methods for these transformations is an active area of research, aiming to provide enantiomerically pure spirocyclic compounds. rsc.org
| Heterocyclic System | Synthetic Method | Key Features | Reference(s) |
| Pyrrolo[2,1-a]isoquinolines | 1,3-Dipolar Cycloaddition | Regio- and diastereoselective | thieme.de |
| Spiro[pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole] | Multicomponent 1,3-Dipolar Cycloaddition | High diastereoselectivity | ua.es |
| Spiro[oxindole-3,2'-pyrrolidine] | 1,3-Dipolar Cycloaddition | Access to biologically active compounds | researchgate.net |
| Spirocyclic Pyrrolidines | Reaction with Cyclopentylideneacetic Acid Derivatives | Synthesis of 2-benzylazaspiro[4.4]nonanes | researchgate.net |
| Spiro-pyrrolidine tethered indenoquinoxaline | Multicomponent Reaction | Regioselective | nih.gov |
Intermediates in the Synthesis of Therapeutically Relevant Scaffolds
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs. nih.govnih.gov this compound serves as a key intermediate in the synthesis of various therapeutically relevant scaffolds, including pyrrolidinone derivatives, ligands for receptors, and advanced pharmaceutical intermediates.
Pyrrolidinone Derivatives in Medicinal Chemistry Synthesis
Pyrrolidinone, or γ-lactam, is a common structural motif in many biologically active compounds. nih.gov The ethyl acetate group of this compound can be readily converted into a lactam through various synthetic transformations. These resulting pyrrolidinone derivatives have been explored for a range of therapeutic applications.
For example, pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their anticonvulsant and antinociceptive properties. nih.gov Additionally, a pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, has been synthesized and shown to possess anti-inflammatory and analgesic potential. nih.gov
Pyrrolidine Derivatives as Key Ligands for Receptor Synthesis
The pyrrolidine ring is a key component of many ligands that bind to various receptors in the body. The ability to functionalize the pyrrolidine ring of this compound allows for the synthesis of a diverse library of potential receptor ligands.
For instance, (S)-pyrrolidines have been reported as CXCR4 chemokine receptor antagonists with potential antimetastatic activity. nih.gov Furthermore, the synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates has been explored to develop ligands for imidazoline (B1206853) I2 receptors, which are potential therapeutic targets for neurodegenerative diseases. mdpi.comnih.gov
Role in the Elaboration of Advanced Pharmaceutical Intermediates
This compound is a valuable starting material for the synthesis of more complex and advanced pharmaceutical intermediates. Its bifunctional nature allows for sequential or orthogonal modifications of the pyrrolidine ring and the ester side chain, leading to the construction of elaborate molecular architectures.
The pyrrolidine fragment is a key component in numerous drugs, and its introduction is often a critical step in their synthesis. nih.govmdpi.com For example, pyrrolidine derivatives are precursors in the synthesis of drugs like Avanafil, used for erectile dysfunction, and various antiviral agents. nih.gov The stereoselective synthesis of these intermediates is crucial, and methods starting from chiral precursors like proline and 4-hydroxyproline (B1632879) are widely employed. nih.govmdpi.com The development of efficient and scalable synthetic routes to these advanced intermediates is a continuous effort in the pharmaceutical industry. google.com
Application in Chemical Derivatization for Analytical Method Development
Chemical derivatization is a technique used in analytical chemistry to modify an analyte to improve its detection and quantification. This compound and its derivatives can be used as derivatizing agents, particularly for the analysis of compounds containing specific functional groups.
While direct applications of this compound in this context are not extensively documented in the provided search results, the principle of using pyrrolidine-containing reagents for derivatization is established. For instance, the reactivity of the secondary amine in the pyrrolidine ring allows for its conjugation to other molecules, potentially introducing a chromophore or a mass tag to facilitate detection by techniques like UV-Vis spectroscopy or mass spectrometry. The development of novel derivatization strategies often involves the synthesis of tailored reagents, and the versatile chemistry of pyrrolidines makes them attractive candidates for such applications.
Computational Approaches in the Study of Pyrrolidine Chemistry
Mechanistic Investigations of Pyrrolidine-Forming Reactions
The synthesis of the pyrrolidine (B122466) ring is a cornerstone of heterocyclic chemistry, with numerous methods developed for its construction. Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in elucidating the intricate mechanisms of these reactions. By modeling the reaction pathways, chemists can identify key intermediates and transition states, calculate activation energies, and ultimately understand the factors that govern reaction feasibility and selectivity.
One of the powerful tandem reactions for pyrrolidine synthesis is the aza-Cope-Mannich reaction. Computational studies of this reaction sequence have provided detailed mechanistic insights. emich.eduemich.eduacs.orgrsc.orgacs.org For instance, DFT calculations can map the energy profile of the entire process, starting from the formation of an iminium ion, through the nih.govnih.gov-sigmatropic rearrangement (aza-Cope), to the final Mannich cyclization that forges the pyrrolidine ring. acs.orgemich.edu These studies help to understand how factors like Lewis acid catalysts or substituents on the starting materials influence the reaction barriers. emich.eduacs.org
Another prevalent method for pyrrolidine synthesis is the 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile. mdpi.comnih.gov DFT calculations have been instrumental in understanding the regio- and stereochemical outcomes of these reactions. iaea.orgacs.orgresearchgate.net Theoretical models can predict which of the possible regioisomeric transition states is lower in energy, thus explaining the observed product distribution. researchgate.net
Furthermore, copper-catalyzed intramolecular C-H amination reactions provide a direct route to pyrrolidines. nih.govacs.orgnih.gov Mechanistic studies combining experiments with DFT calculations have been crucial in proposing catalytic cycles, often involving Cu(I)/Cu(II) pathways, and in understanding the role of the ligand and the nature of the halide in the starting N-halo amides. nih.govacs.org For instance, calculations have shown that the use of N-fluoro amides is often preferred over N-chloro amides due to more favorable reaction pathways. nih.gov
A quantum chemical study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) illustrates the level of detail that can be achieved. rsc.org The mechanism involves a Michael addition, a Nef-type rearrangement, and a final cyclization. The calculated energy barriers for each step revealed that the proton transfer within the nitromethyl group was a high-energy process, while the final cyclization had a very low energy barrier. rsc.org Such detailed energy profiles are invaluable for optimizing reaction conditions.
The table below summarizes findings from computational studies on various pyrrolidine-forming reactions, illustrating the types of data generated.
| Reaction Type | Computational Method | Key Findings | Reference(s) |
| aza-Cope-Mannich | DFT | Identified rate-determining step and rationalized stereoselectivity based on C-C bond rotation barriers. | emich.eduacs.org |
| Nef-type rearrangement-cyclization | Quantum Chemical | Calculated energy barriers for Michael addition (21.7 kJ mol⁻¹), proton transfer (197.8 kJ mol⁻¹), and cyclization (11.9 kJ mol⁻¹). | rsc.org |
| Copper-Catalyzed C-H Amination | DFT | Elucidated a Cu(I)/Cu(II) catalytic cycle and showed preference for N-fluoro substrates over N-chloro ones. | nih.govacs.org |
| 1,3-Dipolar Cycloaddition | DFT | Explained regio- and stereoselectivity by analyzing transition state energies and frontier molecular orbital interactions. | iaea.orgacs.org |
These examples demonstrate the power of computational methods to dissect complex reaction mechanisms for pyrrolidine synthesis. The same approaches can be applied to design and understand synthetic routes to specific targets like Ethyl 2-(pyrrolidin-3-yl)acetate.
Theoretical Prediction and Analysis of Stereoselectivity in Pyrrolidine Synthesis
Controlling stereochemistry is a central challenge in the synthesis of complex molecules, including substituted pyrrolidines which often contain multiple stereocenters. Theoretical and computational methods provide a framework for understanding the origins of stereoselectivity and for predicting the outcomes of asymmetric reactions.
In the context of the aza-Cope-Mannich reaction, computational studies have been used to explore how stereoselectivity is achieved. emich.eduacs.orgacs.org For example, when a chiral Lewis acid is used as a catalyst, calculations can model the interaction between the catalyst and the substrate, revealing why one reaction pathway is favored over another. acs.org It has been shown that barriers to C-C bond rotation in key intermediates can be comparable to the barrier of the rate-determining aza-Cope rearrangement, which can lead to an erosion of stereoselectivity. acs.org Understanding these competing energetic pathways is key to designing more selective reactions.
The 1,3-dipolar cycloaddition is another reaction where computational analysis has been particularly insightful for predicting stereoselectivity. In the synthesis of densely substituted pyrrolidines, the influence of a chiral N-tert-butanesulfinyl group on the diastereoselectivity was studied using DFT methods. acs.org The calculations revealed that the observed stereochemical outcome could be explained by a difference of 2.8 kcal·mol⁻¹ between the two competing transition states, rationalizing the high diastereoselectivity observed experimentally. acs.org
DFT calculations have also been employed to understand selectivity in iridium-catalyzed reductive azomethine ylide generation followed by cycloaddition. acs.org These studies revealed a delicate balance between the strain energy of the transition structures and the interaction energies between the reacting fragments. Depending on the substituents on the dipolarophile, either strain or interaction energies can dominate, controlling the regio- and diastereoselectivity of the cycloaddition. acs.org
The table below presents selected data from computational studies focused on the stereoselectivity of pyrrolidine synthesis.
| Reaction / System | Computational Focus | Key Energetic Finding | Predicted Outcome | Reference(s) |
| N-tert-Butanesulfinylazadiene + Azomethine Ylide | Diastereoselectivity of [3+2] cycloaddition | Energy difference between diastereomeric transition states: 2.8 kcal·mol⁻¹ | High diastereoselectivity, matching experimental results. | acs.org |
| Oxazolidine aza-Cope-Mannich | Role of substituents | Barriers to C-C bond rotation are small compared to the rate-determining step. | Poor stereoselectivity predicted for certain substrates. | acs.org |
| Amide + Alkene (Iridium-catalyzed) | Regio- and diastereoselectivity of cycloaddition | Balance between transition state strain and interaction energies. | Selectivity is dependent on the dipolarophile's electronic nature. | acs.org |
These computational approaches are predictive in nature and can be applied to the design of stereoselective syntheses of specific targets like the different stereoisomers of this compound. By modeling potential synthetic routes, researchers can prioritize strategies that are most likely to deliver the desired stereochemical outcome.
Conformational Analysis of Pyrrolidine Acetate (B1210297) Structures via Molecular Modeling
The biological activity and chemical reactivity of cyclic molecules like pyrrolidines are intimately linked to their three-dimensional shape. The five-membered pyrrolidine ring is not planar but exists in a range of puckered conformations. Molecular modeling provides essential tools to explore the conformational landscape of these molecules, identify the most stable conformers, and understand the energy barriers between them.
The conformational flexibility of the pyrrolidine ring is often described by a process called pseudorotation. rsc.org The two most common envelope conformations are described by the puckering of the Cγ carbon (the carbon atom not adjacent to the nitrogen) either towards (endo) or away from (exo) the substituents on the nitrogen and adjacent carbons. frontiersin.orgresearchgate.net Ab initio computational methods have been used extensively to study the pseudorotation pathway in the parent pyrrolidine molecule. rsc.org These studies show that the interconversion between different conformers, such as those with the N-H bond in an axial or equatorial position, occurs with a very low energy barrier, in the range of 0.6 kcal·mol⁻¹. rsc.org
For substituted pyrrolidines, such as a pyrrolidine acetate, the substituents have a profound effect on the conformational equilibrium. The size and electronic nature of the substituents will favor certain puckered conformations over others. For example, in studies of β-proline oligopeptides, which contain a pyrrolidine-carboxylate structure, quantum mechanical calculations determined that the Cγ-endo pucker is more stable than the Cγ-exo pucker, with an energy difference of 2.8 kcal·mol⁻¹ in the gas phase and 1.2 kcal·mol⁻¹ in a dimethyl sulfoxide (B87167) solution. frontiersin.org
Conformational Search: Using molecular mechanics or semi-empirical methods to generate a wide range of possible conformations.
Geometry Optimization: Optimizing the geometries of the most promising conformers using higher-level methods like DFT or ab initio calculations (e.g., MP2).
Energy Calculation: Calculating the relative energies of the stable conformers to determine their populations at a given temperature.
Transition State Search: Identifying the transition states connecting the stable conformers to determine the energy barriers for interconversion.
The table below illustrates the kind of data that would be generated from a conformational analysis of a substituted pyrrolidine.
| Conformer Property | Computational Method | Finding for a Model Pyrrolidine System | Significance | Reference(s) |
| Relative Stability (endo vs. exo) | Quantum Mechanics (DFT) | Cγ-endo is 1.2 kcal·mol⁻¹ more stable than Cγ-exo in DMSO solution. | Predicts the dominant ring pucker in solution. | frontiersin.org |
| Pseudorotation Barrier | Ab initio (MP2/6-31G**) | Barrier between N-H axial and equatorial forms is ~0.6 kcal·mol⁻¹. | Indicates very rapid interconversion at room temperature. | rsc.org |
| N-H Axial vs. Equatorial Stability | Ab initio / DFT | The relative stability is highly dependent on the level of theory and basis set used. | Highlights the need for high-accuracy methods for subtle energy differences. | acs.org |
Understanding the conformational preferences of this compound is crucial for predicting its interaction with biological targets or its reactivity in further chemical transformations.
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations are a cornerstone of modern mechanistic chemistry, providing a virtual laboratory to trace the transformation of reactants into products. rsc.orgrsc.org These methods allow for the complete mapping of reaction pathways on a potential energy surface, identifying all intermediates and transition states that connect them. This detailed understanding is critical for rationalizing reaction outcomes, predicting new reactions, and designing more efficient synthetic methodologies. nih.govchemrxiv.org
The traditional approach to elucidating a reaction pathway involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. rsc.org Once found, Intrinsic Reaction Coordinate (IRC) calculations can be performed to trace the path downhill from the transition state to the connected reactant and product minima. However, finding an initial guess for the transition state structure can be challenging.
More recently, automated reaction path exploration methods have been developed. rsc.orgnih.gov These powerful algorithms can systematically search for reaction pathways starting from a given set of reactants without prior knowledge of the products or transition states. By creating a network of interconnected equilibrium structures and transition states, these methods can uncover complex reaction mechanisms, including competing pathways and unexpected side reactions. nih.gov Such approaches have been used to trace back reaction paths from a desired product to identify potential starting materials, a concept termed "quantum chemistry-aided retrosynthetic analysis". chemrxiv.org
For the synthesis of pyrrolidines, these methods are invaluable. For example, in a copper-catalyzed C-H amination, DFT calculations can be used to compare different potential mechanistic steps, such as a Single Electron Transfer (SET) pathway versus a concerted pathway, to determine which is more energetically favorable. acs.orgresearchgate.net In the study of 1,3-dipolar cycloadditions, DFT-based reactivity indices can be calculated to predict the regioselectivity of the reaction by identifying the most electrophilic and nucleophilic sites on the reacting molecules. researchgate.net
The table below summarizes how different quantum chemical calculation techniques contribute to elucidating reaction pathways.
| Computational Technique | Purpose | Application in Pyrrolidine Chemistry | Reference(s) |
| Density Functional Theory (DFT) | Calculating energies of structures and pathways. | Used to determine activation energies and reaction energies in aza-Cope-Mannich reactions and cycloadditions. | emich.edumdpi.combeilstein-journals.org |
| Intrinsic Reaction Coordinate (IRC) | Verifying that a transition state connects the intended reactant and product. | Confirms the computed transition states in pyrrolidine-forming cyclizations. | rsc.org |
| Automated Reaction Path Search | Exploring all possible reaction pathways from a starting point. | Can be used to discover novel synthetic routes to the pyrrolidine core or predict side products. | nih.govchemrxiv.org |
| Activation Strain Model (ASM) | Decomposing the activation energy into strain and interaction components. | Used to understand the origins of selectivity in iridium-catalyzed cycloadditions to form pyrrolidines. | acs.org |
The application of these quantum chemical tools to the synthesis and reactivity of this compound would provide a deep, molecular-level understanding of its chemistry, guiding experimental efforts in areas such as synthetic route development, catalyst design, and the prediction of its metabolic fate.
Future Research Directions in Ethyl 2 Pyrrolidin 3 Yl Acetate Chemistry
Development of Innovative and Sustainable Synthetic Routes
The chemical industry is increasingly shifting towards greener and more sustainable practices, a trend that directly impacts the synthesis of foundational molecules like ethyl 2-(pyrrolidin-3-yl)acetate. ontosight.aivjs.ac.vn Future research will prioritize the development of synthetic pathways that are not only efficient but also environmentally benign.
Key areas of focus will likely include:
Green Solvents and Catalysts: Expect a move away from hazardous organic solvents towards water or other green alternatives. researchgate.net The use of inexpensive and environmentally friendly catalysts, such as potassium carbonate, is also a promising area of exploration. vjs.ac.vnresearchgate.net
Renewable Starting Materials: Research into utilizing bio-based starting materials for the synthesis of the pyrrolidine (B122466) ring will likely intensify, further reducing the environmental footprint of production. maastrichtuniversity.nl
A comparative look at traditional versus green approaches highlights the potential benefits:
| Feature | Traditional Synthesis | Green Synthesis |
| Solvent | Often toxic and expensive organic solvents | Water, other green solvents |
| Catalyst | May involve expensive or toxic metals | Inexpensive, environmentally friendly options |
| Conditions | Can require high temperatures and pressures | Milder reaction conditions |
| Waste | Can generate significant chemical waste | Reduced waste generation |
Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer is therapeutically effective, while the other may be inactive or even harmful. mappingignorance.org Therefore, controlling the stereochemistry during the synthesis of substituted pyrrolidines is crucial.
Future research in this area will concentrate on:
Asymmetric Organocatalysis: The use of small organic molecules as catalysts to drive enantioselective reactions has emerged as a powerful tool. mdpi.comnih.gov Research will continue to fine-tune existing organocatalysts and discover new ones for the synthesis of chiral pyrrolidine derivatives. mdpi.com
Metal-Based Asymmetric Catalysis: The development of novel chiral ligands for metal catalysts, such as those based on copper or silver, will enable highly selective 1,3-dipolar cycloaddition reactions to produce enantiomerically enriched pyrrolidines. mappingignorance.org
Kinetic Resolution: This technique involves the use of a chiral catalyst to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. whiterose.ac.uk Further development of efficient kinetic resolution methods will be a key research direction.
The table below summarizes some catalytic approaches for achieving enantioselectivity:
| Catalytic System | Description | Potential Advantages |
| Asymmetric Organocatalysis | Uses small, chiral organic molecules as catalysts. mdpi.comnih.gov | Metal-free, often robust and less sensitive to air and moisture. |
| Chiral Metal Catalysis | Employs a metal center with a chiral ligand. mappingignorance.org | High catalytic activity and selectivity can be achieved. |
| Kinetic Resolution | A chiral catalyst preferentially reacts with one enantiomer. whiterose.ac.uk | Can be used to separate enantiomers from a racemic mixture. |
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch, offers significant advantages in terms of safety, efficiency, and scalability. scielo.brnih.gov The integration of this compound synthesis into these platforms is a logical next step.
Anticipated advancements include:
In Situ Generation of Reagents: Hazardous or unstable reagents can be generated in situ within the flow system and consumed immediately in the subsequent reaction step, enhancing safety. rsc.org
Automated Optimization: Automated flow systems can rapidly screen a wide range of reaction conditions (temperature, pressure, catalyst loading) to quickly identify the optimal parameters for a given transformation.
| Parameter | Batch Chemistry | Flow Chemistry |
| Scale | Limited by reactor size | Scalable by running the system for longer or using parallel reactors. scielo.br |
| Safety | Handling large quantities of reagents can be hazardous | Smaller reaction volumes at any given time enhance safety. |
| Heat & Mass Transfer | Can be inefficient in large batches | Superior heat and mass transfer lead to better control and reproducibility. |
| Automation | More challenging to fully automate | Readily integrated with automated control and analysis. |
Strategic Design and Synthesis of Next-Generation Pyrrolidine Scaffolds
This compound serves as a versatile starting point for creating a diverse array of more complex pyrrolidine-containing molecules. nih.govnih.gov Future research will focus on the rational design of these next-generation scaffolds to target specific biological pathways.
Key strategies will involve:
Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography, researchers can design pyrrolidine derivatives that bind with high affinity and selectivity to specific protein targets. nih.gov
Scaffold Diversification: Developing synthetic methodologies to introduce a wide range of functional groups at various positions on the pyrrolidine ring will be crucial for creating libraries of compounds for high-throughput screening. researchgate.netmdpi.com
Constrained Analogs: Incorporating the pyrrolidine ring to constrain the conformation of flexible molecules can lead to improved potency and selectivity. nih.gov
The design of novel pyrrolidine scaffolds is a key step in the discovery of new medicines. nih.govtandfonline.com By strategically modifying the core structure of this compound, scientists can develop compounds with enhanced therapeutic properties. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-(pyrrolidin-3-yl)acetate, and how do reaction conditions influence yield?
- Methodological Answer : Common approaches include nucleophilic substitution of pyrrolidine derivatives with ethyl bromoacetate or esterification of 2-(pyrrolidin-3-yl)acetic acid using ethanol under acid catalysis. Optimization of reaction time, temperature, and catalyst (e.g., H₂SO₄ or DMAP) is critical. For example, prolonged heating may lead to ester hydrolysis, reducing yield. Purity can be confirmed via HPLC (>98%, as in ) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm the ester group (δ ~4.1 ppm for CH₂COO, δ ~1.2 ppm for CH₃) and pyrrolidine ring protons.
- Mass Spectrometry : Molecular ion peak at m/z 171 (C₈H₁₅NO₂) with fragmentation patterns reflecting the pyrrolidine ring and ester group.
- X-ray Crystallography : Structural validation via single-crystal diffraction (e.g., bond angles and torsional parameters in ) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- GHS Classifications : Respiratory irritation (H335), severe eye irritation (H319) .
- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation.
- Spill Management : Absorb with inert materials (e.g., sand) and dispose via approved waste protocols .
Advanced Research Questions
Q. How do tautomeric or isomeric forms of this compound influence its reactivity in catalytic systems?
- Methodological Answer : Positional isomerism (e.g., pyrrolidin-2-yl vs. 3-yl substitution) alters steric and electronic properties. Computational modeling (DFT) can predict preferred tautomers, while kinetic studies under varying pH and solvent polarity (e.g., DMSO vs. THF) reveal stability trends. Compare with analogs like 2-(1H-pyrrol-2-yl)acetic acid ( ) .
Q. What mechanisms explain conflicting toxicity data between different batches of this compound?
- Methodological Answer : Contradictions may arise from impurities (e.g., unreacted pyrrolidine or acetic acid derivatives). LC-MS analysis can identify byproducts, while dose-response assays (e.g., in vitro cytotoxicity on HEK293 cells) quantify batch-to-batch variability. Cross-reference SDS discrepancies (e.g., vs. 2) to isolate purity thresholds .
Q. How can regioselective functionalization of the pyrrolidine ring be achieved in this compound derivatives?
- Methodological Answer : Protect the ester group with tert-butyl groups to prevent nucleophilic attack. Use transition-metal catalysts (e.g., Pd/Cu) for C-H activation at specific positions. For example, demonstrates bromination at the 5-position of pyridine analogs under controlled conditions .
Q. What thermodynamic parameters govern the stability of this compound under storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
